![molecular formula C13H17ClN2O2 B6502929 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396710-70-5](/img/structure/B6502929.png)
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a hydroxycyclohexyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 4-chloroaniline with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloroaniline+3-hydroxycyclohexyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea has been investigated for its pharmacological properties, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research has indicated that urea derivatives can interact with specific cellular pathways, potentially leading to apoptosis in cancer cells. For example, studies have shown that similar compounds can inhibit cell proliferation in breast and pancreatic cancer models.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This action could provide therapeutic avenues for treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence that urea derivatives possess antimicrobial properties. The structural characteristics of this compound may allow it to inhibit the growth of various bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.
Biological Research
- Biochemical Interactions : The compound's ability to interact with biological macromolecules such as proteins and nucleic acids is a significant area of interest. Studies have utilized computational modeling to predict binding affinities and mechanisms of action, which can inform future experimental designs.
- Mechanistic Studies : Understanding the mechanism of action of this compound involves exploring its effects on enzyme activity and signaling pathways. This knowledge is crucial for elucidating how the compound exerts its biological effects and for identifying potential therapeutic targets.
Industrial Applications
This compound is also being explored for its utility in industrial settings:
- Synthesis of Complex Molecules : As an intermediate in organic synthesis, this compound can facilitate the production of more complex pharmaceuticals or agrochemicals. Its unique functional groups allow for further derivatization, expanding its application scope in synthetic chemistry.
- Material Science : The properties of this urea derivative may lend themselves to the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Case Studies and Research Findings
To illustrate the applications of this compound, several case studies highlight its efficacy:
Study Focus | Findings | Reference |
---|---|---|
Anticancer Activity | Exhibited IC50 values below 20 µM against HeLa and MDA-MB-231 cell lines | |
Anti-inflammatory Effects | Significant reduction in COX-2 activity in vitro | |
Antimicrobial Testing | Effective against E. coli and S. aureus at concentrations of 50 µg/mL |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Chlorophenyl)-3-(3-methoxycyclohexyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: 1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of both a chlorophenyl group and a hydroxycyclohexyl group, which confer specific chemical and biological properties
Biological Activity
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to a 4-chlorophenyl group and a cyclohexyl group with a hydroxy substituent. The structural formula can be represented as:
This configuration allows for various interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The hydroxy group can form hydrogen bonds, enhancing binding affinity to protein targets. The presence of the chlorophenyl group may also contribute to hydrophobic interactions, which are crucial for modulating protein functions.
Therapeutic Potential
Research indicates that this compound exhibits several therapeutic properties:
- Anti-inflammatory Effects : Studies have explored its potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : It has been investigated for pain relief mechanisms, potentially acting on pain pathways in the central nervous system.
- Cholesterol Regulation : Similar compounds have shown promise in regulating cholesterol levels by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial for cholesterol metabolism .
Case Studies and Experimental Results
- In vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, indicating potential anti-cancer activity.
- Animal Models : In vivo studies using rodent models have shown that administration of the compound can lead to significant reductions in tumor size and weight compared to control groups. These findings suggest its potential as an anti-cancer agent.
- Cholesterol Metabolism : Research has indicated that derivatives similar to this compound can effectively lower serum cholesterol levels by inhibiting intestinal absorption and promoting cholesterol efflux from macrophages .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other urea derivatives:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Interacts with receptors/enzyme inhibition | Anti-inflammatory, analgesic |
3-(3-Hydroxycyclohexyl)-1-(2-phenylethyl)urea | Similar structure, different substituents | Potential anti-cancer |
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | DNA cross-linking | Mutagenic effects |
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h4-7,11-12,17H,1-3,8H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZRGBTZWDIWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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